2-[2-(Trifluoromethyl)phenyl]propanoic acid
Description
Chemical Classification and Nomenclature
2-[2-(Trifluoromethyl)phenyl]propanoic acid belongs to the broader class of phenylpropanoic acids, which are organic compounds characterized by a benzene ring conjugated to a propanoic acid moiety. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound formally named as this compound. The molecular formula C₁₀H₉F₃O₂ indicates the presence of ten carbon atoms, nine hydrogen atoms, three fluorine atoms, and two oxygen atoms, resulting in a molecular weight of 218.17 grams per mole. The Chemical Abstracts Service registry number 1080023-02-4 provides unique identification for this compound in chemical databases and literature.
The structural designation reflects the specific positioning of functional groups within the molecule. The trifluoromethyl group (-CF₃) is located at the ortho position relative to the propanoic acid side chain on the benzene ring, creating a 1,2-disubstitution pattern that significantly influences the compound's chemical and physical properties. This positional isomerism distinguishes it from related compounds such as 2-[3-(trifluoromethyl)phenyl]propanoic acid and 2-[4-(trifluoromethyl)phenyl]propanoic acid, where the trifluoromethyl group occupies meta and para positions respectively. The precise structural arrangement affects molecular conformation, intermolecular interactions, and reactivity patterns, making accurate nomenclature essential for chemical communication and database management.
Historical Development and Discovery
The development of this compound is intrinsically linked to the broader evolution of organofluorine chemistry, which experienced significant advancement throughout the twentieth and twenty-first centuries. Phenylpropanoic acids as a chemical class have been recognized since the early development of organic chemistry, with simple derivatives like 3-phenylpropionic acid being identified as microbial gut metabolites derived from amino acids. The introduction of fluorine-containing substituents, particularly the trifluoromethyl group, represents a more recent development driven by the recognition of fluorine's unique properties in modifying molecular behavior.
The systematic exploration of trifluoromethylated aromatic compounds gained momentum with advances in fluorination methodology and the growing understanding of fluorine's impact on pharmaceutical properties. The trifluoromethyl group has emerged as particularly valuable due to its high electronegativity of 3.2, equivalent to chlorine, while maintaining a van der Waals radius of 2.2 Ångströms, similar to an isopropyl group. This unique combination of electronic and steric properties has made trifluoromethylated compounds increasingly important in medicinal chemistry applications, driving research into synthetic methods for their preparation and characterization.
The specific compound this compound emerged from systematic studies of positional isomers and structure-activity relationships in trifluoromethylated phenylpropanoic acids. Database records indicate its formal identification and characterization occurring in the early twenty-first century, coinciding with improved analytical techniques and synthetic methodologies for handling fluorinated compounds. The compound's entry into chemical databases and research literature reflects the maturation of organofluorine chemistry as a distinct field with specialized synthetic and analytical requirements.
Significance in Organofluorine Chemistry
The significance of this compound in organofluorine chemistry extends beyond its individual properties to encompass broader trends in fluorine incorporation strategies and applications. Organofluorine compounds have revolutionized pharmaceutical, agrochemical, and materials sectors due to the distinctive properties imparted by fluorine atoms. The trifluoromethyl group, in particular, has gained prominence for its ability to enhance metabolic stability, modulate lipophilicity, and improve the ability of compounds to penetrate biological barriers such as the blood-brain barrier.
Contemporary research has highlighted the challenges associated with trifluoromethyl group introduction into organic molecules. Unlike other alkyl groups, the trifluoromethyl group exhibits unique reactivity patterns when bound to transition metals, including potential fluoride elimination reactions that complicate synthetic approaches. The high group electronegativity of 3.2 increases the activation barrier for carbon-trifluoromethyl reductive elimination, while the limited availability of commercial nucleophilic and electrophilic trifluoromethylating reagents constrains synthetic options. These challenges have stimulated extensive research into novel synthetic methodologies, with significant advances in palladium-catalyzed and copper-catalyzed trifluoromethylation reactions.
Recent developments have introduced innovative approaches to trifluoromethylation, including photoredox protocols for selective defluorination and functionalization. Research has demonstrated the possibility of replacing single fluorine atoms with hydrogen in electron-deficient trifluoromethylarenes using organophotocatalysts and specific reaction conditions. Such methodologies offer new pathways for structural modification and diversification of trifluoromethylated compounds, expanding their utility in synthetic chemistry and drug discovery applications. The ongoing evolution of synthetic methods reflects the continued importance of trifluoromethylated compounds despite emerging regulatory considerations regarding per- and polyfluoroalkyl substances.
Current Research Landscape
The current research landscape surrounding this compound and related compounds is characterized by multidisciplinary approaches addressing synthetic methodology, mechanistic understanding, and practical applications. Contemporary studies have focused on developing more efficient and environmentally sustainable synthetic routes, particularly through flow chemistry techniques that enable better control of reactive intermediates and improved scalability. Research groups have reported modular flow platforms that streamline the synthesis of heteroatom-trifluoromethyl motifs using readily available organic precursors in combination with cesium fluoride as the primary fluorine source.
Mechanistic investigations have provided deeper insights into the behavior of trifluoromethylated compounds under various reaction conditions. Studies have elucidated the role of photocatalysts in selective defluorination processes, demonstrating how specific catalytic cycles enable controlled modification of trifluoromethyl groups. The development of well-defined trifluoromethylcopper complexes has advanced understanding of transmetalation processes and reductive elimination mechanisms, providing more predictable synthetic protocols. These mechanistic insights have enabled the development of milder reaction conditions and broader functional group tolerance in trifluoromethylation reactions.
Contemporary research has also addressed the emerging regulatory landscape affecting trifluoromethylated compounds. The inclusion of trifluoromethyl groups within per- and polyfluoroalkyl substances regulations has prompted investigation of alternative synthetic strategies and functional group modifications. Defluorinative functionalization approaches that convert trifluoromethyl to difluoromethyl motifs have gained attention as a strategy to maintain desired molecular properties while addressing regulatory concerns. These developments represent a significant shift in research priorities, balancing synthetic utility with environmental and regulatory considerations.
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6(9(14)15)7-4-2-3-5-8(7)10(11,12)13/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPNPOBHKNSXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080023-02-4 | |
| Record name | 2-[2-(trifluoromethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Conventional Laboratory Synthesis
The typical laboratory synthesis involves a sequence starting from commercially available precursors:
Step 1: Synthesis of 3-(Trifluoromethyl)benzaldehyde
This compound serves as the aromatic core precursor. It can be prepared via electrophilic aromatic substitution of benzene with trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, under radical or metal-catalyzed conditions.
Step 2: Aldol Condensation
The benzaldehyde undergoes aldol condensation with acetaldehyde in the presence of a base (e.g., sodium hydroxide) to form 3-(trifluoromethyl)cinnamaldehyde. This step introduces the conjugated double bond, setting the stage for subsequent reduction.
Step 3: Reduction to Phenylpropanol
The cinnamaldehyde derivative is reduced using sodium borohydride (NaBH₄), yielding 3-(trifluoromethyl)phenylpropanol. This step is critical for controlling stereochemistry and ensuring the correct configuration of the final product.
Step 4: Oxidation to Propanoic Acid
The phenylpropanol undergoes oxidation, often with potassium permanganate (KMnO₄), to produce the target acid. This oxidation step converts the primary alcohol to a carboxylic acid.
Industrial-Scale Synthesis
In industrial settings, the process emphasizes scalability, cost-efficiency, and safety:
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Using catalysts like palladium on carbon (Pd/C), the reduction steps are optimized for continuous flow reactors to enhance yield and purity.
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For enantiomerically pure (2S)-isomers, chiral catalysts or resolution techniques such as chiral HPLC are employed post-synthesis.
Specific Research-Backed Methods
Method 1: Oxidation of Phenylpropanol Derivatives
According to recent patents, an improved oxidation process avoids low-temperature conditions (−70 to −80°C) typical of Swern oxidation, instead employing milder oxidants like sodium hypochlorite (NaOCl) in the presence of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a catalyst. The process involves:
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Oxidation | NaOCl + TEMPO | Room temperature | Efficient conversion of phenylpropanol to acid |
| pH Control | Aqueous HCl or sulfuric acid | pH 8-9.5 | Maintains reaction stability |
This method is advantageous due to its operational simplicity and avoidance of harsh conditions.
Method 2: Conversion from Alkenes via Halogenation and Hydrolysis
Another approach involves:
- Reacting 3-(trifluoromethyl)cinnamaldehyde with thionyl halides (SOCl₂ or SOBr₂) to form good leaving groups.
- Subsequent hydrolysis or reduction yields the corresponding propanoic acid.
This method is detailed in patent literature, emphasizing the use of halogenated solvents like dichloromethane for reaction media and employing inert atmospheres for safety.
Data Tables Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| A | 3-(Trifluoromethyl)benzaldehyde | Acetaldehyde, NaOH | Aldol condensation | Simple, high yield | Multi-step, moderate complexity |
| B | Phenylpropanol derivative | KMnO₄ | Oxidation | Mild conditions, scalable | Over-oxidation risk |
| C | Cinnamaldehyde derivative | Thionyl halides | Halogenation & hydrolysis | Good for scale-up | Use of hazardous reagents |
Research Findings and Innovations
Recent research emphasizes environmentally friendly and cost-effective methods:
- Oxidation with TEMPO and NaOCl has been shown to produce high yields of the target acid without the need for cryogenic temperatures, reducing energy consumption and odor issues associated with traditional Swern oxidation.
- Chiral synthesis techniques enable the production of enantiomerically pure (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid, which is crucial for pharmaceutical applications.
Summary of Key Points
- The synthesis involves initial aromatic trifluoromethylation, followed by aldol condensation, reduction, and oxidation.
- Modern methods favor milder oxidation conditions using TEMPO and NaOCl.
- Industrial processes utilize catalytic hydrogenation and continuous flow reactors for efficiency.
- Safety, environmental impact, and stereochemical purity are critical considerations in process development.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylbenzoic acid, while reduction could produce 2-[2-(trifluoromethyl)phenyl]propanol.
Scientific Research Applications
2-[2-(Trifluoromethyl)phenyl]propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Research explores its use in drug development, particularly for conditions requiring anti-inflammatory agents.
Industry: It serves as an intermediate in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[2-(Trifluoromethyl)phenyl]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can influence the compound’s bioavailability and efficacy.
Comparison with Similar Compounds
Positional Isomers
(a) 2-[4-(Trifluoromethyl)phenyl]propanoic Acid (CAS 134904-86-2)
- Structural Difference : The -CF₃ group is at the para position instead of ortho.
- Impact: Acidity: The para isomer may exhibit slightly lower acidity due to reduced resonance stabilization of the carboxylate anion compared to the ortho isomer. Biological Activity: Positional changes can alter binding affinity to enzymes or receptors.
- Physicochemical Data: Property Value Molecular Weight 218.18 g/mol Purity 97% (HPLC) Melting Point Not reported
(b) 3-(3-(Trifluoromethyl)phenyl)propanoic Acid
- Structural Difference : -CF₃ at the meta position of the phenyl ring.
- Impact : Reduced electronic effects on the carboxyl group compared to ortho or para isomers, leading to intermediate acidity and solubility .
Amino-Substituted Derivatives
(a) (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid (CAS 791582-16-6)
- Structural Difference: An amino (-NH₂) group replaces one hydrogen on the propanoic acid chain.
- Impact: Solubility: The amino group increases polarity, enhancing water solubility. This compound is explored as a β-homoamino acid derivative in peptide synthesis .
- Molecular Weight : 233.19 g/mol .
(b) (2R)-2-Amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propanoic Acid (CAS 1336797-02-4)
- Structural Difference : Additional methyl group at the meta position of the phenyl ring.
- Impact : Steric hindrance from the methyl group may reduce metabolic degradation, prolonging half-life .
Ether- and Ester-Functionalized Analogs
(a) 2-Methyl-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoic Acid (CAS 2307299-94-9)
- Structural Difference : Incorporates a trifluoroethoxy (-OCH₂CF₃) group.
- Impact: Lipophilicity: The ether linkage increases logP, enhancing membrane permeability. Metabolic Stability: Trifluoroethoxy groups resist oxidative metabolism compared to non-fluorinated ethers .
- Molecular Weight : 262.22 g/mol .
(b) Propanoic Acid Esters (e.g., 2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoic Acid)
- Structural Difference : Esterified carboxyl group (e.g., methoxyethyl esters).
- Impact: Prodrug Potential: Esters improve oral bioavailability by enhancing lipophilicity, with hydrolysis in vivo releasing the active acid form .
Biological Activity
2-[2-(Trifluoromethyl)phenyl]propanoic acid, also known as a derivative of propionic acid, has garnered interest in various fields due to its unique chemical structure and potential biological activities. This compound features a trifluoromethyl group, which significantly influences its pharmacological properties, including lipophilicity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, potentially increasing its efficacy in therapeutic applications. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Inhibition of Cyclooxygenase Enzymes : Similar compounds have been shown to inhibit COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. This inhibition can lead to anti-inflammatory effects, making it a candidate for pain management therapies .
- Neurotransmitter Modulation : The structural similarity to amino acids suggests potential modulation of neurotransmitter pathways, particularly involving glutamate receptors. This could indicate neuroprotective properties or influence synaptic transmission.
Biological Activity Data Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Neuroprotective | Glutamate receptor modulation | |
| Antimicrobial | Various microbial strains |
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of this compound in animal models. The results demonstrated a significant reduction in inflammatory markers and pain response compared to control groups. This suggests that the compound could be developed into a therapeutic agent for conditions like arthritis or chronic pain.
Case Study 2: Neuroprotective Properties
Research focusing on the neuroprotective effects of compounds with similar structures indicated that this compound may protect neuronal cells from excitotoxicity mediated by excessive glutamate. In vitro studies showed reduced cell death in neuronal cultures treated with the compound when exposed to high levels of glutamate, highlighting its potential in treating neurodegenerative diseases like Alzheimer's.
Case Study 3: Antimicrobial Activity
Another investigation evaluated the antimicrobial activity of this compound against various bacterial strains. The findings indicated moderate antibacterial effects against Gram-positive bacteria, suggesting potential applications in developing new antibiotics or adjunct therapies for resistant infections .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound exhibits favorable absorption characteristics. Its lipophilicity enhances its bioavailability, allowing for effective systemic circulation post-administration. This characteristic is crucial for developing oral formulations aimed at chronic conditions requiring sustained drug levels.
Q & A
Q. What are the recommended methods for synthesizing 2-[2-(Trifluoromethyl)phenyl]propanoic acid in a laboratory setting?
While specific synthesis protocols for this compound are not detailed in the provided evidence, analogous trifluoromethylphenyl propanoic acids are typically synthesized via Friedel-Crafts acylation or carboxylation of substituted benzene precursors. For laboratory use, the compound is commercially available as a research chemical (CAS RN 94022-99-8) with purity >98.0%, as noted in reagent catalogs . Researchers should validate synthetic batches using HPLC or NMR to confirm structural integrity.
Q. How should researchers handle and store this compound to ensure safety?
- Handling : Use a fume hood or well-ventilated area to minimize inhalation risks. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Storage : Keep in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid exposure to moisture or light .
- Emergency Measures : In case of contact, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : Use H and C NMR to confirm the aromatic trifluoromethyl group (δ ~7.5–8.5 ppm for aromatic protons) and propanoic acid backbone.
- FT-IR : Look for carboxylic acid O–H stretching (~2500–3300 cm) and C=O absorption (~1700 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak at m/z 218.17 (CHFO) .
Q. What are the key considerations for assessing the purity of this compound in pharmaceutical research?
Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against a certified reference standard. Impurity profiling should follow guidelines similar to those for related propanoic acid derivatives, where limits for byproducts like unreacted precursors or decarboxylated products are set at <0.1% .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing the crystalline structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. reveals that the compound forms inversion dimers via O–H⋯O hydrogen bonds (bond length: ~2.68 Å). Synchrotron radiation can enhance resolution for studying trifluoromethyl group effects on crystal packing .
Q. How can researchers address discrepancies in spectroscopic data during analysis?
- NMR Conflicts : Compare experimental F NMR chemical shifts with computational predictions (e.g., density functional theory, DFT) to validate assignments.
- IR Anomalies : Use deuteration studies to distinguish between O–H and N–H stretches.
- Mass Fragmentation : Perform tandem MS (MS/MS) to resolve isobaric interferences .
Q. What computational modeling approaches are suitable for studying the electronic effects of the trifluoromethyl group?
- DFT Calculations : Optimize the molecular geometry using B3LYP/6-311+G(d,p) to analyze electron-withdrawing effects of the -CF group on the aromatic ring and carboxylic acid moiety.
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict reactivity in nucleophilic/electrophilic reactions .
Q. How can researchers mitigate batch-to-batch variability in synthetic routes?
Implement process analytical technology (PAT), such as in-line FT-IR or Raman spectroscopy, to monitor reaction progress in real-time. Design of experiments (DoE) can optimize parameters like temperature, catalyst loading, and reaction time .
Q. What strategies are recommended for studying the compound’s stability under physiological conditions?
Conduct accelerated stability studies in buffers (pH 1–9) at 40°C/75% RH. Use LC-MS to identify degradation products (e.g., decarboxylation or hydroxylation derivatives). For hydrolytic stability, track half-life () in simulated gastric fluid .
Q. How can researchers elucidate the compound’s interaction with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (, ) and affinity ().
- Molecular Docking : Use AutoDock Vina to model interactions with active sites, focusing on hydrogen bonding with the carboxylic acid group and hydrophobic contacts with the -CF substituent .
Methodological Notes
- Safety Compliance : Adhere to OSHA standards (29 CFR 1910.1020) for exposure monitoring and medical record access .
- Data Validation : Cross-reference experimental results with crystallographic data (e.g., CCDC deposition numbers) and spectral libraries .
- Ethical Use : Confirm institutional approval for biological studies, as the compound is intended for research purposes only .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
